molecular formula C18H25NO4 B1366508 1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B1366508
M. Wt: 319.4 g/mol
InChI Key: ZFTMGLWBRQSLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form N-t-Butyloxycarbonylpiperidine. This intermediate is then reacted with 4-hydroxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

  • 4-(N-t-Butyloxycarbonylpiperidin-4-ylmethoxy)benzoic acid
  • 4-(N-t-Butyloxycarbonylpiperidin-4-ylmethoxy)benzyl alcohol These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-[(4-formylphenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-15(9-11-19)13-22-16-6-4-14(12-20)5-7-16/h4-7,12,15H,8-11,13H2,1-3H3

InChI Key

ZFTMGLWBRQSLDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)N=NC(=O)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To N-t-butyloxycarbonylpiperidin-4-ylmethanol (7.87 g, 36.5 mmol), p-hydroxybenzaldehyde (4.46 g, 36.5 mmol) and PPh3 (9.59 g, 36.5 mmol) in THF (100 mL) at -20° C. was added DEAD (5.75 mL, 36.5 mmol) in THF (50 mL) according to Example 1, Part B, affording 8.14 g (70%); mp: 115.6°-116.8° C.; 1H NMR (300 MHz, CDCl3) δ 9.86 (s, 1H), 7.81 (d, J=8.8 Hz, 2H), 6.96 (d, J=8.8 Hz, 2H), 4.15 (bd, J=13.2 Hz 2H), 3.87 (d, J=6.6 Hz, 2H), 2.74 (dt, J=12.4, 1.8 Hz, 2H), 1.97 (m, 1H), 1.81 (bd, J=12.8 Hz, 2H), 1.45 (s, 9H), 1.27 (dq, J=12.1, 4.0 Hz, 2H).
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
9.59 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
5.75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.